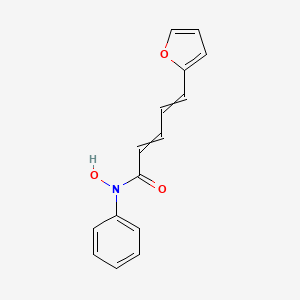![molecular formula C20H34OS2 B14588057 4-Tert-butyl-2,6-bis[(butylsulfanyl)methyl]phenol CAS No. 61151-01-7](/img/structure/B14588057.png)
4-Tert-butyl-2,6-bis[(butylsulfanyl)methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Tert-butyl-2,6-bis[(butylsulfanyl)methyl]phenol is an organic compound with a complex structure that includes a phenol group substituted with tert-butyl and butylsulfanyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-2,6-bis[(butylsulfanyl)methyl]phenol typically involves the alkylation of phenol derivatives. One common method is the Friedel-Crafts alkylation, where phenol reacts with tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The butylsulfanyl groups can be introduced through a nucleophilic substitution reaction using butylthiol and a suitable leaving group on the phenol derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
4-Tert-butyl-2,6-bis[(butylsulfanyl)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The butylsulfanyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Tert-butyl-2,6-bis[(butylsulfanyl)methyl]phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential antioxidant properties and its role in biological systems.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized as an antioxidant in the stabilization of fuels, lubricants, and polymers.
Wirkmechanismus
The mechanism of action of 4-Tert-butyl-2,6-bis[(butylsulfanyl)methyl]phenol involves its ability to donate hydrogen atoms, thereby neutralizing free radicals and preventing oxidative damage. The phenol group plays a crucial role in this antioxidant activity by stabilizing the resulting phenoxyl radical through resonance.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Di-tert-butylphenol: Known for its antioxidant properties and used in similar applications.
2,4,6-Tri-tert-butylphenol: Another antioxidant with a higher degree of tert-butyl substitution.
2,2′-Methylenebis(6-tert-butyl-4-methylphenol): Used as an antioxidant in rubber and plastic industries.
Uniqueness
4-Tert-butyl-2,6-bis[(butylsulfanyl)methyl]phenol is unique due to the presence of butylsulfanyl groups, which enhance its lipophilicity and potentially its antioxidant properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
61151-01-7 |
|---|---|
Molekularformel |
C20H34OS2 |
Molekulargewicht |
354.6 g/mol |
IUPAC-Name |
4-tert-butyl-2,6-bis(butylsulfanylmethyl)phenol |
InChI |
InChI=1S/C20H34OS2/c1-6-8-10-22-14-16-12-18(20(3,4)5)13-17(19(16)21)15-23-11-9-7-2/h12-13,21H,6-11,14-15H2,1-5H3 |
InChI-Schlüssel |
UYADEYVYOLQTKT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSCC1=CC(=CC(=C1O)CSCCCC)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl [(1S,2S)-2-(acetyloxy)cyclopentyl]acetate](/img/structure/B14587981.png)

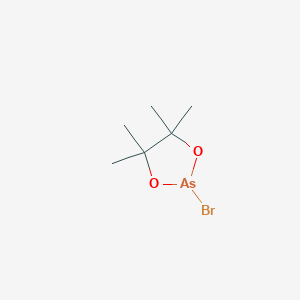

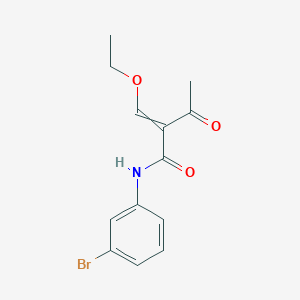

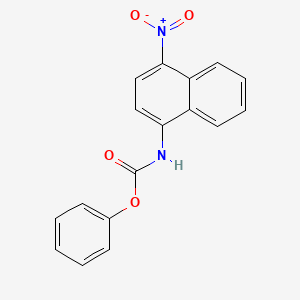
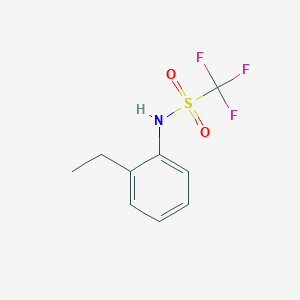
![1,7,7-Trimethyl-3-[(2-methylfuran-3-yl)sulfanyl]bicyclo[2.2.1]heptan-2-one](/img/structure/B14588047.png)

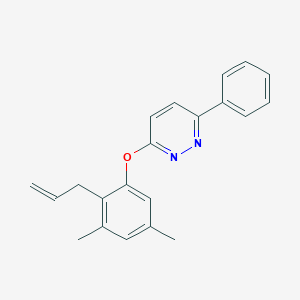
![(2-Phenylthieno[2,3-b]furan-5-yl)methanol](/img/structure/B14588061.png)
![3,7,8-Trimethylbenzo[G]isoquinoline](/img/structure/B14588066.png)
